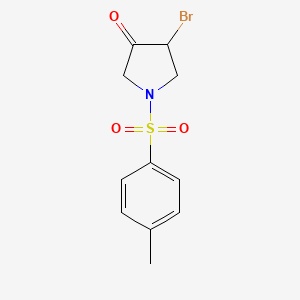

4-Bromo-1-tosylpyrrolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-8-2-4-9(5-3-8)17(15,16)13-6-10(12)11(14)7-13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHSUXXRBWNDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570312 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170456-82-3 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-tosylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-tosylpyrrolidin-3-one, a key building block in modern synthetic and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents. Emphasis is placed on the practical utility of this reagent, with insights into its reactivity and handling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, facilitating the strategic application of this versatile chemical entity.

Introduction: The Strategic Importance of this compound in Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional architecture allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of a bromine atom and a tosyl protecting group, as seen in this compound, further enhances its synthetic utility. The tosyl group serves as an effective protecting group for the nitrogen atom, rendering it stable to a wide range of reaction conditions, while the bromine atom provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. The ketone functionality at the 3-position offers an additional site for chemical modification. Consequently, this compound has emerged as a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of novel bactericides and other therapeutic agents.[]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 170456-82-3 | , |

| Molecular Formula | C₁₁H₁₂BrNO₃S | |

| Molecular Weight | 318.19 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Generalized Protocol

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure (Hypothetical):

-

Reaction Setup: To a solution of N-tosylpyrrolidin-3-one in a suitable solvent (e.g., acetic acid, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any excess bromine. The mixture is then diluted with water.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over liquid bromine for laboratory-scale reactions due to its solid nature and easier handling. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination.

-

Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Acetic acid can act as both a solvent and a catalyst in some bromination reactions.

-

Temperature Control: Bromination reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications.

Key Reaction Modalities:

-

Nucleophilic Substitution: The bromine atom at the 4-position is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position.

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Modification of the Ketone: The carbonyl group can be reduced to a hydroxyl group, which can be further functionalized, or it can be converted to other functional groups via reactions such as the Wittig reaction.

Example Application: Synthesis of (pyrrolo[3,4-d]thiazolyl)quinolinecarboxylates

This compound is a useful building block in the preparation of (pyrrolo[3,4-d]thiazolyl)quinolinecarboxylates, which have been investigated for their potential as bactericides.[]

Illustrative Reaction Scheme:

Caption: A conceptual reaction pathway for the synthesis of bactericidal agents.

This synthetic strategy highlights the utility of this compound in constructing the core pyrrolothiazole scaffold, which is then elaborated to the final bioactive molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound were not found in the searched literature, a prediction of the key spectroscopic features can be made based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tosyl group (aromatic protons and a methyl singlet), and the pyrrolidine ring protons. The proton at the bromine-bearing carbon (C4) would likely appear as a multiplet, and the protons on the carbons adjacent to the carbonyl and the nitrogen would also exhibit characteristic shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (downfield shift), the aromatic carbons of the tosyl group, the carbons of the pyrrolidine ring, and the methyl carbon of the tosyl group. The carbon bearing the bromine atom would be shifted upfield due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the construction of complex and diverse molecular scaffolds. This guide has provided a comprehensive overview of its properties, a generalized synthesis protocol, and its potential applications, with the aim of facilitating its effective use in the research and development of new chemical entities.

References

Sources

An In-Depth Technical Guide to 4-Bromo-1-tosylpyrrolidin-3-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-tosylpyrrolidin-3-one is a key synthetic intermediate that belongs to the class of N-tosylated pyrrolidinones. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position, alpha to the carbonyl group, imparts unique reactivity, making this compound a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its reactivity profile, and its applications in research and development, with a particular focus on drug discovery.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Molecular Weight | 318.19 g/mol | [] |

| Molecular Formula | C₁₁H₁₂BrNO₃S | [] |

| CAS Number | 170456-82-3 | [] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C2)Br | [] |

| InChI Key | GZHSUXXRBWNDMF-UHFFFAOYSA-N | [] |

| Topological Polar Surface Area | 62.8 Ų | [] |

| XLogP3 | 1.9 | [] |

Synthesis of this compound

The most common and direct route to this compound is the α-bromination of its precursor, 1-tosylpyrrolidin-3-one. This reaction leverages the principles of ketone halogenation, a fundamental transformation in organic synthesis.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: α-Bromination of 1-Tosylpyrrolidin-3-one

This protocol is based on established methods for the α-bromination of ketones.[2][3][4]

Materials:

-

1-Tosylpyrrolidin-3-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tosylpyrrolidin-3-one in glacial acetic acid. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution of the ketone with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 5 °C. The characteristic red-brown color of bromine should dissipate as the reaction progresses.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

-

Quenching: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution (CO₂).

-

Removal of Excess Bromine: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer should become colorless.

-

Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available spectra for this compound, the following expected spectroscopic characteristics are based on the analysis of its constituent functional groups and data from closely related compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the asymmetry introduced by the bromine atom. The chemical shifts of the pyrrolidine ring protons will be influenced by the electron-withdrawing effects of the tosyl group, the carbonyl group, and the bromine atom.

Expected ¹³C NMR Spectral Data

The carbon NMR will provide key information about the carbon skeleton.

Expected IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

-

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1750-1770 cm⁻¹. The exact position is influenced by the five-membered ring, which typically shifts the carbonyl stretch to a higher wavenumber compared to an acyclic ketone.[5][6][7]

-

Sulfonamide (S=O) Stretch: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the S=O bonds in the tosyl group, typically appearing around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[8]

-

C-N Stretch: A moderate absorption is expected in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the tosyl group's aromatic ring will be present.

Expected Mass Spectrometry Data

In a mass spectrum, this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10][11] This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. This functional group is a versatile handle for a variety of chemical transformations.

Reactivity Profile

Caption: Key reaction pathways of this compound.

-

Nucleophilic Substitution: The carbon bearing the bromine atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of diverse functionalities at the 4-position of the pyrrolidinone ring.

-

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, often with ring contraction.

-

Elimination Reactions: Treatment with a non-nucleophilic base can lead to the formation of an α,β-unsaturated ketone through the elimination of HBr.

Applications in Drug Discovery

The pyrrolidine ring is a common motif in many FDA-approved drugs. This compound serves as a valuable starting material for the synthesis of novel pyrrolidine-based compounds with potential therapeutic applications. For instance, it has been used in the preparation of (pyrrolo[3,4-d]thiazolyl)quinolinecarboxylates, which have been investigated as bactericides.[][12] The ability to readily introduce diverse substituents at the 4-position makes this compound ideal for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all α-bromo ketones, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: This compound is expected to be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular properties, coupled with the versatile reactivity of the α-bromo ketone moiety, make it an invaluable tool for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds, particularly in the pursuit of new therapeutic agents. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective and safe utilization in the laboratory.

References

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ResearchGate. (n.d.). 1 H NMR spectrum of 3.

- Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the follow...

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. DOI: 10.1039/JR9550000669.

- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.

- ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Wikipedia. (n.d.). Ketone halogenation.

- ResearchGate. (2025, August 7). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

- National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones.

- YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- National Center for Biotechnology Information. (n.d.). Bromo tosylate.

- ResearchGate. (2025, May 13). Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

- Doc Brown's Chemistry. (2025, November 3). The mass spectrum of 1-bromo-2-chloroethane.

- ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone.

- National Center for Biotechnology Information. (2025, April 24). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.

- American Chemical Society. (2025, December 19). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.

- Royal Society of Chemistry. (2023, April 20). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions.

Sources

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-Pyrrolidinol (40499-83-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-tosylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Bromo-1-tosylpyrrolidin-3-one stands as a pivotal building block in contemporary medicinal chemistry. Its rigid pyrrolidinone core, functionalized with a bromine atom and a tosyl protecting group, offers a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles. These structures are integral to the development of novel therapeutic agents, making a thorough understanding of the physical properties of this key intermediate essential for its effective application in drug discovery and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and exploring the implications of these properties for its use in synthetic chemistry.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula, weight, and unique identifiers. These attributes are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 170456-82-3 | [] |

| Molecular Formula | C₁₁H₁₂BrNO₃S | [][2] |

| Molecular Weight | 318.19 g/mol | [][2] |

| IUPAC Name | 4-bromo-1-(4-methylphenyl)sulfonylpyrrolidin-3-one | [] |

Physical State and Thermal Properties

The physical appearance and thermal behavior of a compound are critical parameters for its handling, storage, and application in various synthetic protocols. These properties dictate the choice of reaction conditions and purification methods.

| Property | Description | Significance in Drug Development |

| Appearance | Typically a solid at room temperature. The color can range from white to off-white or pale yellow, depending on purity. | The physical state is crucial for weighing and dispensing the compound accurately. Color can be an initial indicator of purity. |

| Melting Point | Not definitively reported in publicly available literature. However, it is expected to be a sharp melting solid, characteristic of a pure crystalline compound. | A sharp melting point range is a primary indicator of purity. It is a critical parameter for quality control and for identifying the compound. |

| Boiling Point | Not applicable, as the compound is likely to decompose at elevated temperatures before boiling, a common trait for complex organic molecules. | Understanding the thermal stability is vital to prevent degradation during purification or reactions conducted at elevated temperatures. |

| Storage | Recommended to be stored in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation. | Proper storage ensures the long-term stability and integrity of the compound, which is essential for reproducible experimental results. |

Experimental Protocol: Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Profile

The solubility of a compound in various solvents is a fundamental property that governs its reactivity, purification, and formulation. A comprehensive understanding of its solubility is paramount for designing efficient synthetic routes and for developing viable drug delivery systems.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Application |

| Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Acetone | High | The polar nature of the carbonyl and sulfonyl groups, combined with the overall molecular structure, suggests good solubility in these solvents. They are excellent choices for reaction media and for chromatographic purification. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The presence of hydrogen bond acceptors (carbonyl and sulfonyl oxygens) may allow for some interaction with protic solvents, but the lack of hydrogen bond donors on the molecule itself limits high solubility. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | The significant polarity of the molecule makes it unlikely to dissolve in nonpolar solvents. These solvents are often used for precipitation or crystallization. |

| Aqueous | Water | Insoluble | The large, nonpolar tosyl group and the overall organic nature of the molecule predict negligible solubility in water. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known aliquot of the filtrate is then analyzed (e.g., by UV-Vis spectroscopy or HPLC after solvent evaporation and redissolution) to determine the concentration of the dissolved compound.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. This data is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (Tosyl Group): ~7.3-7.8 ppm (two doublets, integrating to 2H each).

-

Pyrrolidinone Protons: Complex multiplets between ~3.0-4.5 ppm. The proton adjacent to the bromine atom would be expected at the downfield end of this range.

-

Methyl Protons (Tosyl Group): A singlet at ~2.4 ppm, integrating to 3H.

-

-

-

¹³C NMR (Carbon-13 NMR): Provides information on the number of different types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbon (C=O): ~190-200 ppm.

-

Aromatic Carbons (Tosyl Group): ~127-145 ppm.

-

Pyrrolidinone Carbons: ~40-70 ppm.

-

Methyl Carbon (Tosyl Group): ~21 ppm.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

-

Expected Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 317 and 319, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the tosyl group or cleavage of the pyrrolidinone ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

C=O Stretch (Ketone): ~1720-1740 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹.

-

C-N Stretch: ~1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Below 3000 cm⁻¹.

-

Molecular and Experimental Workflow Visualization

To effectively utilize this compound, a clear understanding of its structure and the workflow for its characterization is essential.

Caption: Molecular Structure of this compound.

Caption: A typical workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.

Conclusion

This compound is a key intermediate with a rich chemical potential. A thorough understanding of its physical properties, from its fundamental molecular attributes to its spectroscopic signature, is indispensable for its successful application in the synthesis of novel, biologically active compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively handle, characterize, and utilize this versatile building block in their drug discovery endeavors.

References

Sources

Introduction: The Structural Significance of 4-Bromo-1-tosylpyrrolidin-3-one

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-tosylpyrrolidin-3-one

This compound is a key synthetic intermediate in medicinal chemistry and drug development. Its rigid five-membered ring, functionalized with a bromine atom, a ketone, and a bulky tosyl protecting group, provides a versatile scaffold for constructing complex nitrogen-containing heterocycles. This compound and its derivatives have been explored for their potential as bactericides and other biologically active agents[].

A thorough understanding of its structure is paramount for its effective use in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its characterization in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to enable researchers to confidently identify and assess the purity of this important building block.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical structure of this compound dictates a unique and predictable ¹H NMR spectrum. The molecule possesses several distinct proton environments, each influenced by factors such as electronegativity, magnetic anisotropy, and spin-spin coupling.[2][3]

A logical first step in spectral interpretation is to deconstruct the molecule into its constituent parts: the tosyl group and the substituted pyrrolidinone ring.

Diagram: Molecular Structure and Proton Numbering

To facilitate discussion, the protons are systematically labeled in the diagram below.

Caption: Structure of this compound with proton labeling.

The Tosyl Group Protons (Ar-H and Ar-CH₃)

-

Aromatic Protons (Ar-H): The para-substituted benzene ring of the tosyl group gives rise to a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets.

-

Expertise & Causality: The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear further downfield (higher ppm) compared to the protons meta to it (and ortho to the methyl group).[4] This results in two signals, each integrating to 2H. The typical chemical shift for these aromatic protons is in the range of 7.4-7.9 ppm .[5] The splitting pattern is a doublet for each, arising from coupling to their ortho neighbors, with a typical coupling constant (³J) of ~8 Hz.

-

-

Methyl Protons (Ar-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons.

-

Expertise & Causality: They will appear as a sharp singlet. Being attached to an aromatic ring, their chemical shift is typically around 2.4 ppm .[5] This signal serves as a convenient internal reference for confirming the presence of the tosyl group.

-

The Pyrrolidinone Ring Protons (H2, H4, H5)

The protons on the five-membered ring present a more complex and informative region of the spectrum. Their chemical shifts and multiplicities are highly sensitive to the influence of the adjacent carbonyl, bromine, and tosyl-substituted nitrogen.

-

Proton at C4 (H4): This proton is on the same carbon as the highly electronegative bromine atom.

-

Expertise & Causality: The inductive effect of bromine will strongly deshield this proton, shifting it significantly downfield.[2][6] It is adjacent to the two diastereotopic protons at C5 and the C3 carbonyl, but geminal coupling is absent. We predict its signal to be a multiplet (often a triplet or doublet of doublets) in the range of 4.5-4.8 ppm . Its splitting arises from coupling to the two H5 protons.

-

-

Protons at C2 (H2a, H2b): These two protons are adjacent to the carbonyl group.

-

Expertise & Causality: The magnetic anisotropy of the C=O bond deshields these protons, placing their signal in the 3.8-4.2 ppm range.[7] Because they are adjacent to the nitrogen and the carbonyl, they form an isolated spin system. They are chemically equivalent but magnetically non-equivalent, and will likely appear as a singlet or a very narrow multiplet if there is no significant coupling to other protons. However, they can also appear as an AB quartet if their chemical shifts are sufficiently different. For simplicity, a singlet is often observed.

-

-

Protons at C5 (H5a, H5b): These protons are adjacent to the stereocenter at C4 and the nitrogen atom of the tosylamide.

-

Expertise & Causality: The presence of the chiral center at C4 renders the two H5 protons diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling, ²J) and to the H4 proton (vicinal coupling, ³J). This complex coupling results in two distinct multiplets. These protons are deshielded by the adjacent nitrogen atom, placing them in the 3.4-3.9 ppm region.[8] The exact appearance can be complex, often as a doublet of doublets for each proton, which may overlap.

-

Data Presentation: Summary of Predicted ¹H NMR Assignments

The predicted spectral data is summarized in the table below. This serves as a quick reference for researchers analyzing experimental results.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to SO₂) | 7.8 - 7.9 | Doublet (d) | ~8.0 | 2H |

| Ar-H (meta to SO₂) | 7.4 - 7.5 | Doublet (d) | ~8.0 | 2H |

| H4 | 4.5 - 4.8 | Multiplet (m) | Varies | 1H |

| H2a, H2b | 3.8 - 4.2 | Singlet (s) or AB quartet | N/A | 2H |

| H5a, H5b | 3.4 - 3.9 | Multiplet (m) | Varies | 2H |

| Ar-CH₃ | ~2.4 | Singlet (s) | N/A | 3H |

Visualization of Spin-Spin Coupling

The connectivity and coupling relationships between the pyrrolidinone protons are critical for accurate spectral assignment. The following diagram illustrates these interactions.

Caption: Spin-spin coupling network for the pyrrolidinone ring protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines a standardized procedure for obtaining a publication-quality ¹H NMR spectrum of this compound. The trustworthiness of any spectral data relies on meticulous sample preparation and appropriate instrument parameter selection.

I. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS, or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes (high precision)

-

Pasteur pipette and bulb

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

II. Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[9]

-

Cap the vial and vortex thoroughly for 30 seconds or until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Carefully transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Shimming:

-

Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated using the spectrometer's depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for sharp peaks and accurate resolution of coupling patterns.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a standard ¹H experiment.

-

Key Parameters:

-

Spectral Width: Set to a range that encompasses all expected signals, typically -2 to 12 ppm.

-

Number of Scans (NS): For a sample of this concentration, 8 or 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

-

Acquisition Time (AQ): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the Tetramethylsilane (TMS) peak to 0.00 ppm.

-

Integrate all distinct signals. Normalize the integration values to a known proton count (e.g., the 3H singlet of the tosyl methyl group).

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with the distinct signals of the tosyl group and progressing to the complex, interacting protons of the pyrrolidinone core, allows for a full and unambiguous assignment. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by employing a rigorous experimental protocol, researchers can confidently leverage ¹H NMR spectroscopy to verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Anzalone, L., & Hirsch, J. A. (1984). Carbon-13 NMR spectra of substituted pyrrolidines. Journal of Organic Chemistry, 49(12), 2157–2161. [Link]

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton NMR Table.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- University of Nottingham. (n.d.). 1H NMR Spectroscopy.

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-1-tosylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the synthetic intermediate, 4-Bromo-1-tosylpyrrolidin-3-one. Aimed at professionals in chemical research and drug development, this document delves into the predicted spectral data, outlines a detailed protocol for experimental data acquisition, and offers an in-depth analysis of the expected chemical shifts. By explaining the causal relationships between the molecular structure and the NMR spectrum, this guide serves as a practical resource for the characterization and quality control of this important chemical entity.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a key building block in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds that are prevalent in many biologically active molecules and pharmaceutical compounds. The presence of a reactive bromine atom alpha to a ketone, and a protecting tosyl group on the nitrogen, makes it a versatile precursor for a variety of chemical transformations.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, especially in drug discovery and development. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal in the spectrum, offering unambiguous information about the compound's structure, substitution patterns, and the presence of any impurities. This guide provides a detailed examination of the ¹³C NMR characteristics of this compound.

Predicted ¹³C NMR Data

While a publicly available experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be made based on established chemical shift principles and data from analogous structures. The predicted chemical shifts are invaluable for researchers in assigning experimentally obtained spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Chemical Shift |

| C=O (C3) | ~198-205 | The ketone carbonyl carbon is significantly deshielded and typically appears in this downfield region.[1] |

| CH-Br (C4) | ~45-55 | The carbon atom bonded to the electronegative bromine atom is deshielded, shifting it downfield. |

| CH₂-N (C2) | ~55-65 | This methylene carbon is adjacent to both the electron-withdrawing ketone and the nitrogen atom of the sulfonamide, leading to a downfield shift. |

| CH₂-N (C5) | ~48-58 | This methylene carbon is attached to the nitrogen of the electron-withdrawing tosyl group, causing a downfield shift. |

| Tosyl-C (quaternary) | ~145 | The quaternary carbon of the tosyl group to which the sulfonyl group is attached is deshielded. |

| Tosyl-CH (ortho) | ~128 | Aromatic carbons ortho to the sulfonyl group. |

| Tosyl-CH (meta) | ~130 | Aromatic carbons meta to the sulfonyl group. |

| Tosyl-C (para) | ~135 | The quaternary carbon of the tosyl group bearing the methyl group. |

| Tosyl-CH₃ | ~21 | The methyl carbon of the tosyl group, appearing in the typical aliphatic region. |

Note: These are predicted values and may vary slightly in an experimental spectrum depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum, a standardized experimental protocol is essential. The following section details the necessary steps from sample preparation to instrument setup.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous peaks in the spectrum. Purification can be achieved by techniques such as flash column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.[2]

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[3]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ triplet at 77.16 ppm.[5]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Structural Assignment and Spectral Interpretation

A detailed analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom in the this compound molecule.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the carbon atoms of this compound are numbered as shown in the diagram below.

Sources

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Technical Guide: Mass Spectrometry of 4-Bromo-1-tosylpyrrolidin-3-one

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architectures, including potential bactericides.[] Its structure combines a reactive brominated ketone with a tosyl-protected amine, features that necessitate precise analytical characterization for quality control, reaction monitoring, and structural verification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the foundational principles of its ionization, the diagnostic power of its isotopic signature, and the logic behind its fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to analyze this and structurally related molecules with confidence and precision.

Fundamental Molecular Properties and the Isotopic Signature

A successful mass spectrometric analysis begins with an understanding of the analyte's intrinsic properties. The structure of this compound is foundational to its mass spectrum.

The most crucial feature for mass spectrometric identification is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.5% and 49.5%, respectively).[3] This results in a highly characteristic isotopic pattern for any bromine-containing ion. The molecular ion will appear as a pair of peaks, separated by 2 m/z units, with nearly equal intensity.[4] This "M" and "M+2" pattern is a definitive signature that immediately confirms the presence of a single bromine atom in the molecule or its fragments, serving as a powerful self-validating feature in spectral interpretation.[5]

Ionization Strategy: Soft vs. Hard Techniques

The choice of ionization technique is paramount as it dictates the nature of the initial ions generated and, consequently, the information that can be obtained.

Electrospray Ionization (ESI): The Preferred Method

For a moderately polar and thermally labile molecule like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft ionization" technique that gently transfers ions from solution into the gas phase with minimal internal energy, thus preserving the intact molecule for detection.[6][7]

-

Causality of Choice: The primary advantage of ESI is its ability to almost always produce a detectable protonated molecule, [M+H]⁺, or other adducts (e.g., [M+Na]⁺).[7] This provides unambiguous molecular weight information, which is the cornerstone of analysis. The molecule possesses several sites amenable to protonation, including the ketone oxygen and the sulfonyl group's oxygen atoms, making it well-suited for positive-ion mode ESI.[8]

Electron Ionization (EI): An Alternative for Structural Detail

Electron Ionization (EI) is a "hard ionization" technique that bombards the analyte with high-energy electrons (~70 eV).[9] This process imparts significant energy, leading to extensive and reproducible fragmentation.[10]

-

Expert Insight: While EI provides a rich fragmentation pattern that can be invaluable for structural elucidation, it often does so at the expense of the molecular ion peak, which may be weak or entirely absent.[7] For initial characterization and molecular weight confirmation of this compound, ESI is superior. EI should be considered a secondary technique if deeper fragmentation analysis is required beyond what tandem MS (MS/MS) can provide.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

High-resolution mass spectrometry (HRMS) provides the exact mass of an ion, typically with an accuracy of less than 5 ppm. This precision allows for the unambiguous determination of an ion's elemental composition, offering the highest level of confidence in identification.[11] For this compound, HRMS can easily distinguish the [M+H]⁺ ion from other ions of the same nominal mass but different atomic makeup.

| Ion Species | Isotope | Calculated Exact Mass (m/z) |

| [C₁₁H₁₂⁷⁹BrNO₃S + H]⁺ | ⁷⁹Br | 317.9770 |

| [C₁₁H₁₂⁸¹BrNO₃S + H]⁺ | ⁸¹Br | 319.9750 |

| Table 1: Calculated exact masses for the protonated molecular ions of this compound. |

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Structure

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps reveal its structure by inducing and analyzing its fragmentation. In this process, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

The structure of this compound suggests several logical fragmentation pathways. The sulfonamide bond (N-S) is often labile, and the tosyl group itself can produce characteristic ions.

Proposed Fragmentation Pathway

-

Initial Protonation: The molecule is protonated in the ESI source, primarily at the ketone or sulfonyl oxygen, to form the precursor ion at m/z 318/320.

-

Loss of p-Toluenesulfonic Acid: A primary and highly favorable fragmentation pathway involves the neutral loss of p-toluenesulfonic acid (172.04 Da). This occurs via cleavage of the N-S bond.

-

Formation of the Tosyl Cation: Cleavage of the N-S bond can also result in the formation of the stable p-toluenesulfonyl cation at m/z 155.03.

-

Formation of the Tropylium Ion: A hallmark of compounds containing a toluene moiety is the formation of the highly stable tropylium ion at m/z 91.05, resulting from the rearrangement and fragmentation of the tosyl group.

-

Ring Opening and α-Cleavage: Fragmentation of the pyrrolidinone ring itself can occur, often initiated by cleavage alpha to the ketone.

Caption: Proposed fragmentation pathway for protonated this compound.

Summary of Key Diagnostic Fragments

| m/z (Nominal) | Proposed Formula | Description |

| 318 / 320 | [C₁₁H₁₃BrNO₃S]⁺ | Protonated Molecular Ion ([M+H]⁺), showing the 1:1 bromine isotope pattern. |

| 239 | [C₁₁H₁₃NO₃S]⁺ | Fragment resulting from the loss of a bromine radical from the precursor ion. |

| 162 / 164 | [C₄H₅BrN]⁺ | Fragment resulting from the neutral loss of p-toluenesulfonic acid. The 1:1 isotope pattern is retained. |

| 155 | [C₇H₇O₂S]⁺ | p-Toluenesulfonyl (Tosyl) cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the tosyl group. |

| Table 2: Key expected fragment ions in the positive-ion ESI-MS/MS spectrum. |

Experimental Protocols and Workflow

Adherence to a validated protocol is essential for reproducible and trustworthy results.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for the analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical to promote protonation for positive-ion mode ESI.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

Protocol 2: LC-MS/MS Analysis

-

Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Chromatography (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate. A gradient ensures the compound is focused into a sharp peak, improving sensitivity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

MS Scan Range: m/z 50 - 500.

-

MS/MS Precursor Ions: m/z 318.0 and 320.0.

-

Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions. This must be optimized empirically for the specific instrument.

-

Caption: Standard experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion and Applications

The mass spectrometric analysis of this compound is a robust and highly informative process. By leveraging ESI-HRMS, one can confidently confirm the elemental composition via exact mass measurement and the presence of bromine through its characteristic 1:1 isotopic pattern. Further structural elucidation is readily achieved with MS/MS, which reveals a predictable fragmentation pattern dominated by the loss of the tosyl group and the formation of characteristic ions like the tropylium ion. This detailed analytical guide provides the necessary framework for researchers to implement these methods for routine quality control, monitoring the progress of synthetic reactions, and ensuring the structural integrity of this important chemical intermediate.

References

- Title: MASS SPECTRA - THE M+2 PEAK Source: Chemguide URL:[Link]

- Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL:[Link]

- Title: The M+1 & M+2 Peaks Source: Cambridge (CIE) AS Chemistry Revision Notes 2023 URL:[Link]

- Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL:[Link]

- Title: Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes Source: ResearchG

- Title: Electrospray ioniz

- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: National Institutes of Health (NIH) URL:[Link]

- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

- Title: Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines Source: Google Patents URL

- Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: National Institutes of Health (NIH) URL:[Link]

- Title: The oa-TOF mass spectra of the major bromine-containing peaks shown in...

- Title: 4-Bromo-1-tosylpiperidine Source: PubChem - National Institutes of Health (NIH) URL:[Link]

- Title: Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) Source: PubMed Central - National Institutes of Health (NIH) URL:[Link]

- Title: mass spectra - fragmentation p

Sources

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Infrared (IR) spectrum of 4-Bromo-1-tosylpyrrolidin-3-one

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Bromo-1-tosylpyrrolidin-3-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in synthetic organic chemistry.[] The document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum.

Molecular Structure and Key Vibrational Modes

This compound is a multifaceted molecule featuring several key functional groups that give rise to a characteristic infrared spectrum. Understanding the contribution of each component is crucial for accurate spectral interpretation. The primary functional groups of interest are the ketone, the sulfonamide (part of the tosyl group), the pyrrolidine ring, and the carbon-bromine bond.

The structure of this compound is depicted below:

Caption: Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if available.

-

-

ATR Crystal Cleaning (Self-Validation Step):

-

Clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a common choice.

-

Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination and ensure a clean baseline.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Typical parameters: 4000-400 cm⁻¹ scan range, resolution of 4 cm⁻¹, 32 scans co-added for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of this compound powder onto the center of the ATR crystal.

-

Engage the pressure clamp and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After data collection, clean the sample from the ATR crystal using a suitable solvent.

-

Process the collected spectrum. This may include applying an ATR correction algorithm (to make the spectrum resemble a transmission spectrum) and performing a baseline correction to remove any broad, underlying artifacts.

-

Authoritative Interpretation of Spectral Data

When analyzing the acquired spectrum of this compound, the following key features should be identified for structural confirmation:

-

The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak will be the strong, sharp absorption for the ketone C=O stretch. Its appearance in the ~1750-1765 cm⁻¹ range is a strong indicator of the α-haloketone within a five-membered ring. [2][3][4]A value closer to 1715 cm⁻¹ would suggest the absence of either the bromine or the ring strain, indicating a different molecular structure.

-

The Sulfonyl (S=O) Stretches: Look for two strong, sharp peaks characteristic of the tosyl group. One should be around 1340-1370 cm⁻¹ (asymmetric) and the other around 1150-1170 cm⁻¹ (symmetric). [5]The presence of both peaks is a highly reliable confirmation of the sulfonamide moiety.

-

C-H Stretching Region: The region between 2850 and 3100 cm⁻¹ should be carefully examined. The presence of peaks both slightly above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H) confirms the existence of both the tosyl group's aromatic ring and the saturated pyrrolidine ring. [6][7]* Fingerprint Region (below 1500 cm⁻¹): This region will be complex but contains valuable information. [8]The aromatic C=C stretches around 1600 cm⁻¹ and the C-N stretch can be identified here. While individual peak assignment can be challenging, the overall pattern serves as a unique "fingerprint" for the molecule, useful for comparison against a reference spectrum.

By systematically identifying these key absorption bands, a researcher can confidently confirm the structure of this compound and assess its purity.

References

- Al-Hourani, B. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Sert, Y. (2024). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Zenodo.

- Nicovich, J. M., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center.

- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones.

- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- NIST. (n.d.). Pyrrolidine. NIST WebBook.

- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

Sources

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy [masjaps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

The Emergence of a Versatile Heterocycle: A Technical Guide to 4-Bromo-1-tosylpyrrolidin-3-one

This guide provides an in-depth exploration of 4-Bromo-1-tosylpyrrolidin-3-one, a heterocyclic building block of significant interest in medicinal chemistry and drug development. While the specific historical moment of its initial synthesis is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for functionalized pyrrolidines. This document will, therefore, present a logical and scientifically grounded account of its likely synthetic evolution, culminating in a detailed protocol for its preparation.

Introduction: The Significance of a Functionalized Pyrrolidine Core

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical complexity and conformational flexibility make it an ideal framework for interacting with biological targets. The introduction of a bromine atom and a ketone functionality, as seen in this compound, provides medicinal chemists with key reactive handles for molecular elaboration. The tosyl protecting group offers stability under a range of reaction conditions and can be readily removed when desired. Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including potent bactericides.[1]

A Postulated History: The Synthetic Lineage of this compound

The discovery of this compound is likely not a singular event but rather a logical progression in the field of heterocyclic chemistry. The synthesis of functionalized pyrrolidinones has been an active area of research for decades. Key developments that likely paved the way for the synthesis of this specific molecule include:

-

The Rise of the Tosyl Protecting Group: The toluenesulfonyl (tosyl) group became a cornerstone of organic synthesis for the protection of amines due to its stability and the predictable reactivity it imparts. Its use in pyrrolidine chemistry allowed for more controlled and selective transformations.

-

Advancements in Pyrrolidinone Synthesis: Methods for the construction of the pyrrolidin-3-one core, such as the Dieckmann condensation, have been well-established. These foundational reactions provided the basic framework upon which further functionalization could be explored.

-

Selective Halogenation Techniques: The development of regioselective bromination reactions was crucial. The ability to introduce a bromine atom at a specific position on the pyrrolidine ring is key to the utility of this compound as a synthetic intermediate.

A plausible and efficient synthetic pathway to this compound involves the bromination of a suitable precursor, followed by oxidation.

Synthetic Strategy and Key Transformations

A logical and experimentally validated approach to the synthesis of this compound is a two-step process starting from a commercially available or readily synthesized precursor, 1-tosyl-3-pyrrolidinol. This strategy hinges on two critical transformations: the regioselective bromination of the pyrrolidine ring and the subsequent oxidation of the secondary alcohol to a ketone.

An alternative, though potentially less selective, route could involve the direct bromination of 1-tosyl-3-pyrrolidinone. However, controlling the position of bromination on an activated methylene group can be challenging.

The more controlled and likely preferred synthetic route is depicted below:

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: Oxidation of 4-Bromo-1-(p-toluenesulfonyl)pyrrolidin-3-ol

This protocol details the oxidation of the precursor alcohol to the target ketone, a key transformation in the synthesis of this compound. This specific method is cited in patent literature, demonstrating its practical application.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromo-1-(p-toluenesulfonyl)pyrrolidin-3-ol | 322.21 | 1.58 g | 4.93 | 1.00 |

| Dess-Martin Periodinane | 424.14 | 4.19 g | 9.87 | 2.00 |

| Dichloromethane (DCM) | 84.93 | 15.00 mL | - | - |

Procedure:

-

To a solution of 4-bromo-1-(p-toluenesulfonyl)pyrrolidin-3-ol (1.58 g, 4.93 mmol) in dichloromethane (15.00 mL) is added Dess-Martin periodinane (4.19 g, 9.87 mmol).

-

The reaction mixture is placed under a nitrogen atmosphere.

-

The mixture is stirred at a temperature of 10 to 15 °C.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Self-Validating System: The success of this protocol can be validated at several stages. The disappearance of the starting material and the appearance of a new, more nonpolar spot on TLC will indicate the progress of the reaction. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the preparation and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the ongoing evolution of synthetic chemistry. While its specific "discovery" may be embedded within the broader progress of the field rather than a landmark publication, its utility is clear. The synthetic route outlined in this guide, employing a robust oxidation protocol, provides a reliable means of accessing this valuable building block. As the demand for novel therapeutics continues to grow, the strategic application of such functionalized heterocyclic intermediates will undoubtedly play a pivotal role in the future of drug discovery.

References

Sources

Reactivity profile of 4-Bromo-1-tosylpyrrolidin-3-one

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-1-tosylpyrrolidin-3-one

Abstract

This compound is a versatile bifunctional building block that holds significant value for researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring an α-haloketone within a five-membered nitrogen heterocycle, provides a unique platform for a diverse array of chemical transformations. The electron-withdrawing tosyl group activates the molecule and modulates the reactivity of the pyrrolidinone core. This guide offers an in-depth exploration of the synthesis, core reactivity patterns—including nucleophilic substitution, elimination, and rearrangement reactions—and practical applications of this compound. We provide field-proven insights into experimental design, detailed protocols for key transformations, and a discussion on safety considerations to empower scientists in leveraging this reagent for the construction of complex molecular architectures.

Introduction and Strategic Importance

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. The strategic introduction of functional handles onto this core allows for rapid diversification and exploration of chemical space. This compound emerges as a key intermediate by incorporating three critical reactive elements into a single, stable molecule: an electrophilic carbonyl carbon, an electrophilic α-carbon bearing an excellent leaving group (bromide), and acidic α-protons. This trifecta of reactivity allows chemists to steer reactions toward distinct structural outcomes by carefully selecting reagents and conditions. Its utility has been demonstrated in the synthesis of compounds such as bactericides and other complex heterocyclic systems.[] As a building block, it provides a robust starting point for creating skeletally diverse molecules.[2][3]

Physicochemical Properties